molecular formula C7H15NO B1587884 (1S,2S)-2-Methylamino-cyclohexanol CAS No. 21651-84-3

(1S,2S)-2-Methylamino-cyclohexanol

Cat. No. B1587884
CAS RN: 21651-84-3
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-BQBZGAKWSA-N
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Description

(1S,2S)-2-Methylamino-cyclohexanol, also known as methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, its potential therapeutic applications have also been studied extensively in recent years.

Mechanism Of Action

MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to dissociative and hallucinogenic effects. It also affects other neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
MXE has been shown to have both acute and long-term effects on the brain and body. Acutely, it can cause dissociation, hallucinations, and euphoria. Long-term use has been associated with cognitive impairment, memory loss, and psychiatric disorders such as depression and anxiety.

Advantages And Limitations For Lab Experiments

MXE has been used in several preclinical studies to investigate its potential therapeutic applications. Its dissociative effects make it a useful tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders. However, its legal status and potential for abuse limit its use in clinical research.

Future Directions

Future research on MXE could focus on its potential therapeutic applications in psychiatry, neurology, and anesthesia. It could also investigate its mechanism of action and effects on other neurotransmitter systems. Additionally, research could explore the potential of MXE analogs with improved therapeutic profiles and reduced abuse potential.

Scientific Research Applications

MXE has been studied for its potential therapeutic applications in several fields, including psychiatry, neurology, and anesthesia. It has been found to have antidepressant and anxiolytic effects, as well as potential for the treatment of chronic pain, neuropathic pain, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

(1S,2S)-2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424703
Record name (1S,2S)-2-Methylamino-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Methylamino-cyclohexanol

CAS RN

21651-84-3
Record name (1S,2S)-2-(Methylamino)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21651-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Methylamino-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-hydroxy-cyclohexyl)-carbamic acid ethyl ester (2.06 g, 11.0 mmol, 1.0 eq.) in THF (80 mL) was added LiAlH4 (1.09 g, 28.7 mmol, 2.6 eq.) and the resulting mixture was heated at 65° C. for 2 h. The reaction mixture was cooled to 0° C., quenched with water, and the separated aqueous phase was extracted with 3×EtOAc. The combined organic phase was dried over MgSO4, filtered and concentrated to give 2-methylamino-cyclohexanol (1.19 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclohexene oxide (147 g, 1.5 mol) was dissolved in a ethanolic 8 M methylamine solution (750 ml) and stirred at 40° C. for 16 h. The reaction mixture was concentrated in vacuo to give racemic 2-methylaminocyclohexanol as a slightly brown oil (195 g, 100%). According to GC-analysis this product was 99+% pure and used without further purification.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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